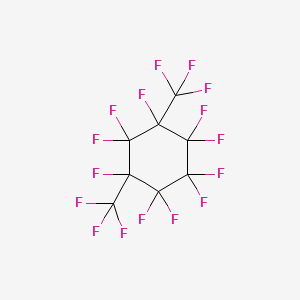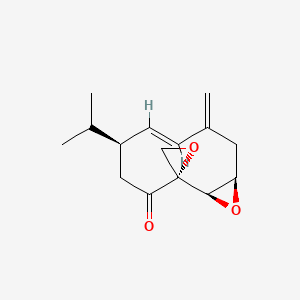
PF-0419789
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PF-0419789” is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structural features, including a pyrazole ring, a hydroxyphenyl group, and a pyrimidinyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “PF-0419789” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Acetonitrile Group: This step may involve the reaction of the pyrazole intermediate with acetonitrile in the presence of a suitable catalyst.
Attachment of the Hydroxyphenyl Group: This can be done through electrophilic aromatic substitution reactions.
Formation of the Pyrimidinyl Group: This step might involve the reaction of the intermediate with a pyrimidine derivative under specific conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinones, hydroxyquinones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology
In biological research, the compound may be studied for its interactions with enzymes and receptors, providing insights into its potential as a therapeutic agent.
Medicine
The compound could be investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, the compound might be used in the synthesis of advanced materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of “PF-0419789” involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl and pyrimidinyl groups may play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazole-1-acetonitrile, 3-(3-hydroxyphenyl)-4-(2-amino-4-pyrimidinyl)
- 1H-Pyrazole-1-acetonitrile, 3-(3-methylphenyl)-4-(2-hydroxy-4-pyrimidinyl)
Uniqueness
The uniqueness of “PF-0419789” lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the hydroxypropylamino group, in particular, may enhance its solubility and bioavailability, making it a promising candidate for further research and development.
Properties
CAS No. |
950525-20-9 |
|---|---|
Molecular Formula |
C19H20N6O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[3-(3-hydroxy-5-methylphenyl)-4-[2-[[(2S)-2-hydroxypropyl]amino]pyrimidin-4-yl]pyrazol-1-yl]acetonitrile |
InChI |
InChI=1S/C19H20N6O2/c1-12-7-14(9-15(27)8-12)18-16(11-25(24-18)6-4-20)17-3-5-21-19(23-17)22-10-13(2)26/h3,5,7-9,11,13,26-27H,6,10H2,1-2H3,(H,21,22,23)/t13-/m0/s1 |
InChI Key |
DWQTXXYKISMEDK-ZDUSSCGKSA-N |
SMILES |
CC1=CC(=CC(=C1)O)C2=NN(C=C2C3=NC(=NC=C3)NCC(C)O)CC#N |
Isomeric SMILES |
CC1=CC(=CC(=C1)O)C2=NN(C=C2C3=NC(=NC=C3)NC[C@H](C)O)CC#N |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=NN(C=C2C3=NC(=NC=C3)NCC(C)O)CC#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-0419789; PF 0419789; PF0419789. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















